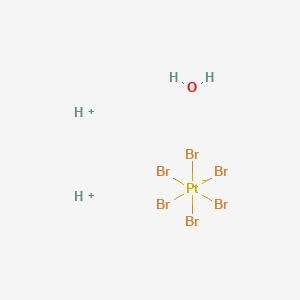
Yttrium(III) acetylacetonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium(III) acetylacetonate hydrate is a coordination compound with the chemical formula Y(C₅H₇O₂)₃·xH₂O, where x can vary from 1 to 3 . This compound is known for its stability and versatility in various chemical processes. It is commonly used as a precursor in the synthesis of other yttrium-containing compounds and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Yttrium(III) acetylacetonate hydrate typically involves the reaction of yttrium salts with acetylacetone in the presence of a base. One common method is to dissolve yttrium chloride in water, followed by the addition of acetylacetone and a base such as ammonium hydroxide. The reaction mixture is then heated to promote the formation of the yttrium acetylacetonate complex, which precipitates out of the solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying under vacuum .
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Can be achieved using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Requires the presence of other ligands and appropriate solvents to facilitate ligand exchange.
Major Products Formed
Yttrium oxide: Formed through oxidation.
Yttrium hydrides: Formed through reduction.
Various yttrium complexes: Formed through ligand substitution.
Wissenschaftliche Forschungsanwendungen
Yttrium(III) acetylacetonate hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Yttrium(III) acetylacetonate hydrate involves its ability to form stable complexes with various ligands. The acetylacetonate ligands coordinate to the yttrium ion through their oxygen atoms, forming a chelate ring. This stability allows the compound to act as a precursor in various chemical reactions, facilitating the formation of yttrium-containing products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lanthanum(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Europium(III) acetylacetonate hydrate
- Erbium(III) acetylacetonate hydrate
Uniqueness
Yttrium(III) acetylacetonate hydrate is unique due to its specific coordination chemistry and stability. Unlike some other rare earth acetylacetonates, yttrium compounds are non-radioactive and have distinct electronic properties that make them suitable for a wide range of applications in materials science and technology .
Eigenschaften
CAS-Nummer |
207801-29-4 |
|---|---|
Molekularformel |
C15H26O7Y |
Molekulargewicht |
407.27 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;yttrium;hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
InChI-Schlüssel |
XTPGSXBDDAFYGV-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Y] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B3421068.png)


